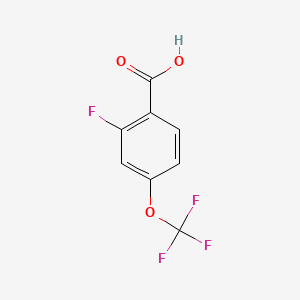

2-氟-4-(三氟甲氧基)苯甲酸

描述

2-Fluoro-4-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4F4O3 and its molecular weight is 224.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-4-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

水杨酰胺类衍生物的合成

该化合物用于合成水杨酰胺4-(三氟甲基)苯甲酸酯,这些酯类因其潜在的药理特性而具有重要意义 .

药物中间体

结构-代谢关系研究

该化合物用于与大鼠取代苯甲酸的定量结构-代谢关系相关的研究,这对于理解药物代谢至关重要 .

计算化学和核磁共振波谱

它作为计算化学和核磁共振波谱研究的主题,有助于化学结构的分析和识别 .

色谱和质谱

该化合物与色谱或质谱应用相关,特别是对于样品处理和测量精度 .

超痕量分析

作用机制

Target of Action

Similar compounds, such as 2-(trifluoromethyl)benzoic acid, have been used to investigate the binding of ligands with chaperones papd and fimc . These chaperones play crucial roles in protein folding and stability.

Mode of Action

It’s known that trifluoromethyl groups often enhance the lipophilicity and metabolic stability of a compound, potentially influencing its interaction with targets .

Biochemical Pathways

Similar compounds have been used in the synthesis of 1,3,4-oxadiazole derivatives , which are known to exhibit various biological activities.

Pharmacokinetics

The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which could potentially impact the compound’s bioavailability .

Result of Action

It’s known that similar compounds have been used in the synthesis of derivatives with various biological activities .

生物活性

2-Fluoro-4-(trifluoromethoxy)benzoic acid is a polyfluorinated benzoic acid derivative characterized by the presence of a fluorine atom and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its unique structural features that enhance its biological activity, particularly in modulating G protein-coupled receptors (GPCRs). This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of 2-Fluoro-4-(trifluoromethoxy)benzoic acid.

The compound plays a crucial role in various biochemical interactions, particularly with enzymes and proteins. Notably, it has been shown to interact with lactate dehydrogenase, affecting glycolysis by inhibiting this enzyme. This interaction can influence cellular metabolism and energy production pathways.

Cellular Effects

2-Fluoro-4-(trifluoromethoxy)benzoic acid exhibits significant effects on cell signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. The compound's ability to modulate these pathways indicates its potential therapeutic applications in conditions where these processes are dysregulated.

Molecular Mechanism

The biological activity of this compound is primarily attributed to its halogen bonding interactions with target proteins. The trifluoromethoxy and fluorine substituents enhance binding affinity and specificity for GPCRs, leading to increased agonistic activity. Structure-activity relationship (SAR) studies have confirmed that these substituents significantly enhance the compound's potency compared to non-fluorinated analogs.

Research Findings

Several studies have documented the biological activity of 2-Fluoro-4-(trifluoromethoxy)benzoic acid:

- Agonistic Activity : The compound has been shown to enhance agonistic effects on GPCRs, which are critical in numerous physiological processes. Its structural features contribute to improved binding affinities.

- Antitubercular Activity : In related studies, derivatives of compounds containing trifluoromethoxy groups have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, suggesting that modifications of this compound could lead to effective treatments for tuberculosis .

- Inhibition Studies : The inhibition of lactate dehydrogenase by 2-Fluoro-4-(trifluoromethoxy)benzoic acid suggests potential applications in metabolic disorders where glycolytic regulation is crucial.

Case Studies

A notable study investigated the synthesis and biological evaluation of various derivatives of 2-Fluoro-4-(trifluoromethoxy)benzoic acid. These derivatives were tested for their activity against different strains of Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced efficacy against resistant strains, highlighting the compound's potential as a lead structure for developing new antitubercular agents .

Summary Table of Biological Activities

属性

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSSQNLBPWREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073477-22-1 | |

| Record name | 2-fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。